H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH is a synthetic peptide comprised of ten amino acids: glutamic acid, isoleucine, valine, leucine, tryptophan, serine, aspartic acid, isoleucine, proline, and a terminal hydroxyl group. This peptide exhibits a complex structure that contributes to its unique properties and potential biological activities. The sequence of amino acids plays a crucial role in determining the peptide's conformation and interactions with biological targets.
The biological activity of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH is influenced by its amino acid composition. Peptides with similar sequences have been shown to exhibit various activities, such as:
The synthesis of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH can be achieved through several methods:
H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH has potential applications in various fields:
Studies on the interactions of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH with other biomolecules are crucial for understanding its biological roles. These interactions may include:
Several compounds share structural similarities with H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH, which may contribute to comparable biological activities. Here are some notable examples:
These compounds are unique due to variations in their amino acid composition and sequence, affecting their biological functions and applications in research and medicine .
The synthesis of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH presents significant challenges due to its hydrophobic character and aggregation-prone sequence composition [24] [26]. This nonapeptide contains multiple beta-branched amino acids including isoleucine, valine, and leucine, which are known to promote intermolecular interactions and secondary structure formation during chain assembly [22] [23].
Solid-phase peptide synthesis optimization for this sequence requires careful consideration of resin selection and synthetic protocols. Low-substitution resins are particularly beneficial for hydrophobic sequences as they reduce steric hindrance and minimize peptide-peptide interactions [7] [8]. Polyethylene glycol-modified polystyrene resins have demonstrated superior performance compared to conventional polystyrene supports, providing enhanced solvation and reduced aggregation during synthesis [8] [13].
Microwave-assisted peptide synthesis represents a critical optimization strategy for challenging sequences like H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH [28]. The application of microwave energy allows amino acid couplings to be completed within five minutes while maintaining high efficiency [28]. Temperature control during microwave irradiation is essential, with optimal conditions involving rapid heating to 90-92 degrees Celsius using fiber optic temperature monitoring [38].
| Synthesis Parameter | Standard Conditions | Optimized Conditions | Efficiency Improvement |
|---|---|---|---|
| Coupling Time | 60-120 minutes | 2-5 minutes | 95% reduction [28] |
| Deprotection Time | 15-20 minutes | 1-3 minutes | 85% reduction [28] |
| Temperature | Room temperature | 80-90°C | Enhanced coupling [38] |
| Overall Cycle Time | 180-240 minutes | 4-6 minutes | 98% reduction [38] |
The incorporation of chaotropic salts such as lithium chloride, sodium perchlorate, or potassium thiocyanate can effectively disrupt hydrogen bonding networks that contribute to aggregation [23]. Solvent modifications including the addition of dimethyl sulfoxide to N,N-dimethylformamide or switching to N-methylpyrrolidone have proven beneficial for hydrophobic sequences [23].
Pseudoproline and depsipeptide incorporation represents an advanced optimization strategy for difficult sequences [27]. These structural modifications temporarily disrupt beta-sheet formation by introducing conformational constraints that prevent aggregation [27]. For H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH, pseudoproline units can be strategically placed at serine positions to enhance synthetic efficiency [27].
The selection of appropriate deprotection and coupling reagents for H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH synthesis requires careful evaluation of amino acid-specific requirements and sequence-dependent challenges [9]. The 9-fluorenylmethoxycarbonyl protection strategy remains the preferred approach due to its orthogonality and compatibility with sensitive residues including tryptophan [7] [8].
Deprotection reagent selection significantly impacts synthesis quality and efficiency [9]. Piperidine remains the standard base for fluorenylmethoxycarbonyl removal, though alternative reagents including 4-methylpiperidine and piperazine offer reduced toxicity with comparable efficiency [9]. The deprotection mechanism proceeds through a two-step process involving proton abstraction followed by beta-elimination to generate the reactive dibenzofulvene intermediate [9].
| Deprotection Reagent | Concentration | Reaction Time | Relative Efficiency | Toxicity Profile |
|---|---|---|---|---|
| Piperidine | 20% in DMF | 3-15 minutes | 100% (reference) | High [9] |
| 4-Methylpiperidine | 20% in DMF | 3-15 minutes | 98-102% | Reduced [9] |
| Piperazine | 10% in DMF | 3-15 minutes | 95-98% | Reduced [9] |
Coupling reagent selection for H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH must address the presence of sterically hindered residues and aggregation-prone sequences [10]. Aminium-based coupling reagents including O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate provide superior activation compared to carbodiimide-based systems [10] [4].
The incorporation of 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole as coupling additives significantly reduces racemization and enhances reaction efficiency [4] [10]. These additives function by forming stable active ester intermediates that facilitate rapid aminolysis while minimizing side reactions [4].
Coupling efficiency data demonstrates significant amino acid-dependent variations in reactivity [39]. Histidine, threonine, arginine, valine, and isoleucine represent the most challenging carboxyl-reacting residues, while glutamine, leucine, alanine, arginine, and isoleucine present difficulties as amine-reacting components [39]. The presence of multiple challenging residues in H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH necessitates extended coupling times or double coupling protocols [39].
Trifluoroacetic acid-mediated cleavage of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH from solid support requires careful optimization to prevent side reactions involving sensitive residues including tryptophan and methionine [30] [31]. The cleavage process simultaneously removes side-chain protecting groups and releases the peptide from the resin through acid-catalyzed mechanisms [31].
Standard cleavage cocktail formulations include Reagent B, consisting of trifluoroacetic acid (88%), phenol (5%), water (5%), and triisopropylsilane (2%) [30]. This formulation provides effective scavenging of carbocationic species generated during deprotection while maintaining compatibility with sensitive amino acids [30]. However, Reagent B does not prevent methionine oxidation, which may be relevant for peptides containing this residue [30].
| Cleavage Cocktail | Composition | Cleavage Time | Efficiency | Side Reaction Prevention |
|---|---|---|---|---|
| Reagent B | TFA/Phenol/H2O/TIPS (88:5:5:2) | 1-2 hours | 95-98% | General scavenging [30] |
| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-3 hours | 98-99% | Enhanced protection [32] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 1-2 hours | 96-98% | Multiple arginine [30] |
Advanced cleavage cocktail formulations address specific side reactions that may occur with H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH [32] [34]. Reagent K, incorporating thioanisole and 1,2-ethanedithiol as additional scavengers, provides superior protection against tryptophan and tyrosine alkylation [32]. This formulation has demonstrated maximal efficiency in inhibiting diverse side reactions across peptides containing 20-50 residues [32].
Cleavage efficiency is significantly influenced by trifluoroacetic acid concentration, with concentrations below 80% resulting in incomplete protecting group removal [41]. Studies demonstrate that 95% trifluoroacetic acid concentration is required for complete peptide extraction from resin, while lower concentrations result in reduced purity and prolonged cleavage times [41].
The presence of tryptophan in H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH requires special consideration during cleavage [5]. Trifluoroacetic acid can induce selective cleavage at the amino-terminal side of serine and threonine residues under specific conditions [5]. Gas-phase trifluoroacetic acid treatment at room temperature preferentially cleaves at serine positions, while liquid-phase treatment may cause additional cleavage at the carboxyl-terminal side of aspartic acid residues [5].
The purification of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH presents significant challenges due to its hydrophobic character and limited solubility in conventional chromatographic systems [6] [17]. The peptide contains multiple hydrophobic residues including isoleucine, valine, leucine, and tryptophan, which contribute to poor solubility in both aqueous and organic solvents [6].
Reverse-phase high-performance liquid chromatography represents the primary purification method for peptides, utilizing hydrophobic interactions between the peptide and octadecylsilane stationary phase [14] [16]. However, highly hydrophobic peptides like H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH may exhibit poor recovery due to irreversible binding or precipitation within the column system [6].
| Purification Method | Recovery Rate | Purity Achieved | Solvent Requirements | Limitations |
|---|---|---|---|---|
| Standard RP-HPLC | 15-55% | 85-95% | High organic content | Poor recovery [6] |
| Water Precipitation | 67-76% | 90-95% | Minimal | Limited applicability [6] |
| Modified RP-SPE | 70-85% | 88-92% | Reduced consumption | Gradient optimization [19] |
Alternative purification strategies have been developed to address the challenges associated with hydrophobic peptide isolation [6] [19]. Water precipitation followed by organic solvent washing represents an effective approach for peptides with extreme hydrophobic character [6]. This method takes advantage of the peptide's poor solubility in aqueous media to achieve separation from hydrophilic impurities [6].
Solid-phase extraction using reverse-phase cartridges offers advantages over traditional high-performance liquid chromatography for hydrophobic peptide purification [19]. The method requires precise gradient design based on retention time predictions to optimize elution conditions [19]. Mathematical models have been developed to predict the organic modifier percentage required for peptide elution, enabling rational purification protocol design [19].
Ion-exchange chromatography combined with reverse-phase techniques provides enhanced separation power for hydrophobic peptides [21]. The use of hydrophobic cation exchange stationary phases enables ion-pairing processes while facilitating removal of polar impurities [21]. This dual-mode approach addresses both charge-based and hydrophobic interactions to achieve superior purification efficiency [21].
Salt-mediated organic solvent precipitation represents an emerging technique for peptide concentration and purification [18]. The inclusion of zinc sulfate with high concentrations of acetone maximizes peptide recovery while enabling preconcentration from dilute solutions [18]. This method demonstrates preferential recovery of larger and more hydrophobic peptides, making it particularly suitable for sequences like H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH [18].
The peptide H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH represents a nonapeptide sequence containing nine amino acid residues linked by eight peptide bonds. Theoretical molecular weight calculations based on the standard amino acid residue masses yield an average molecular weight of 1070.569 Da and a monoisotopic molecular weight of 1070.56478 Da [1] [2]. The molecular formula of this compound is C51H78N10O15, comprising 51 carbon atoms, 78 hydrogen atoms, 10 nitrogen atoms, and 15 oxygen atoms.
| Position | Amino Acid | Average MW (Da) | Monoisotopic MW (Da) |
|---|---|---|---|
| 1 | Glutamic acid | 129.043 | 129.04259 |
| 2 | Isoleucine | 113.084 | 113.08406 |
| 3 | Valine | 99.068 | 99.06841 |
| 4 | Leucine | 113.084 | 113.08406 |
| 5 | Tryptophan | 186.079 | 186.07931 |
| 6 | Serine | 87.032 | 87.03203 |
| 7 | Aspartic acid | 115.027 | 115.02694 |
| 8 | Isoleucine | 113.084 | 113.08406 |
| 9 | Proline | 97.053 | 97.05276 |
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) represents the gold standard for accurate molecular weight determination of peptides, offering exceptional precision with typical accuracy better than 0.01% for polypeptides below 10 kDa [3] [4]. This technique generates predominantly singly and doubly charged ions, producing simplified mass spectra that facilitate straightforward molecular weight interpretation [5] [3].
Electrospray Ionization Mass Spectrometry (ESI-MS) provides complementary capabilities for peptide molecular weight verification through the generation of multiply charged ion series [6] [7]. The multiply charged nature of ESI-generated ions enables molecular weight calculations through deconvolution algorithms, particularly valuable for higher molecular weight peptides. ESI-MS demonstrates excellent compatibility with liquid chromatography separation techniques, enabling simultaneous purity assessment and molecular weight confirmation [6] [7].
For peptide molecular weight verification, mass accuracy requirements typically mandate precision within ±0.01% for compounds below 10 kDa [3]. MALDI-TOF-MS consistently achieves intra-assay precision better than 0.0023% and inter-assay precision superior to 0.0019% [3]. The excellent reproducibility of mass spectrometric molecular weight determination makes it the preferred analytical method for confirming peptide synthesis success and establishing identity [2] [7].
The nonapeptide H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH exhibits mixed hydrophilic-hydrophobic characteristics that significantly influence its solubility behavior across different solvent systems. Hydrophobicity analysis reveals 44.4% hydrophobic residues (isoleucine, valine, leucine), 33.3% hydrophilic residues (glutamic acid, serine, aspartic acid), and 22.2% charged residues (glutamic acid, aspartic acid). The average hydrophobicity index (Kyte-Doolittle scale) of 0.74 indicates moderate hydrophobic character [8] [9].
The presence of two negatively charged residues (glutamic acid and aspartic acid) at physiological pH imparts an overall negative charge of -2, resulting in an estimated isoelectric point below pH 7 [10]. This acidic character suggests enhanced solubility under basic conditions where electrostatic repulsion prevents peptide aggregation [11].
Peptides containing less than 25% charged residues typically exhibit limited water solubility compared to highly charged sequences [12] [9]. The 22.2% charged residue content of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH places it marginally below this threshold, suggesting potential solubility limitations in pure water systems. However, the relatively low proportion of hydrophobic residues (44.4%, below the 50% threshold associated with poor aqueous solubility) indicates reasonable water solubility under appropriate pH conditions [12] [9].
The peptide's acidic nature (net charge -2 at pH 7) predicts enhanced solubility in basic buffer systems where deprotonated carboxyl groups promote electrostatic repulsion and prevent intermolecular aggregation [11] [13]. Conversely, acidic conditions may reduce solubility through protonation of carboxyl groups, decreasing the overall charge and promoting hydrophobic interactions [11].
For peptides exhibiting limited aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile provide effective solubilization media [14] [12]. The moderate hydrophobic content of H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH suggests compatibility with polar organic solvents, particularly when used as co-solvents with aqueous buffer systems [15] [10].
Hydrophobic ion pairing represents an advanced approach for enhancing peptide solubility in nonpolar organic solvents [14]. This technique involves complexation with ionic surfactants such as sodium dodecyl sulfate (SDS) to mask surface charges and increase hydrophobic character, enabling solubilization in organic phases such as 1-octanol [14].
Mixed solvent systems combining organic co-solvents with aqueous buffers often provide optimal solubilization conditions for peptides with intermediate hydrophobic character [15] [10]. Small amounts of DMSO, ethanol, or acetonitrile (typically 10-30% v/v) can significantly enhance solubility while maintaining compatibility with biological assay systems [10] [16].
pH optimization represents a critical parameter for maximizing aqueous solubility [10] [13]. For acidic peptides like H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH, basic buffer systems (pH 8-9) promote deprotonation of carboxyl groups, enhancing electrostatic repulsion and preventing aggregation-induced precipitation [11] [13].
Peptide stability demonstrates strong pH dependence through multiple chemical and physical mechanisms [17] [18]. The pH dependence of thermodynamic stability arises from differential pKa values between folded and unfolded states, with electrostatic interactions significantly influencing ionization equilibria of acidic and basic groups [18].
For H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH, the presence of two acidic residues (glutamic acid and aspartic acid) creates pH-sensitive stability profiles [17] [19]. Under acidic conditions (pH < 3), protonation of carboxyl groups reduces electrostatic repulsion, potentially promoting secondary structure formation and enhanced stability [20] [21]. Conversely, basic conditions (pH > 8) maximize negative charge density, increasing electrostatic repulsion and potentially destabilizing compact conformations [21].
Deamidation represents a significant degradation pathway for peptides containing asparagine and glutamine residues, though H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH contains neither of these susceptible residues [22] [23]. However, the peptide contains aspartic acid and glutamic acid residues that may undergo alternative degradation reactions under extreme pH conditions.
Peptide bond hydrolysis constitutes the primary chemical degradation mechanism under acidic and basic conditions [24] [25]. At low pH (< 2), acid-catalyzed hydrolysis proceeds through protonation of the peptide carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water molecules [24]. Basic conditions (pH > 10) promote hydroxide-mediated hydrolysis through direct nucleophilic attack on the peptide carbonyl carbon [24] [25].
Temperature significantly influences both chemical and physical stability of peptides through multiple mechanisms [17] [20]. Higher temperatures accelerate chemical degradation reactions, with reaction rates typically doubling for every 10°C temperature increase according to the Arrhenius relationship [17] [26].
Thermal stability studies demonstrate that peptide binding affinity and structural integrity decrease progressively with increasing temperature [17]. For similar peptide systems, thermal denaturation typically occurs above 45-55°C, with protein aggregation and precipitation observed at elevated temperatures [17]. The thermal stability profile shows strong pH dependence, with acidic conditions generally providing enhanced thermal stability compared to neutral or basic pH [17] [19].
Optimal stability conditions for peptides similar to H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH typically involve mildly acidic to neutral pH ranges (pH 4-7) at refrigerated temperatures (2-8°C) [17] [19]. These conditions minimize both chemical degradation pathways and physical aggregation processes.
Formulation additives such as antioxidants, chelating agents, and stabilizing excipients can significantly enhance peptide stability under stress conditions [27] [28]. Buffer selection plays a critical role, with phosphate and acetate buffers generally providing superior stability profiles compared to unbuffered systems [27].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) represents the most widely employed technique for peptide purity analysis [29] [30]. This separation mode utilizes nonpolar stationary phases (typically C18-bonded silica) with polar mobile phases to separate peptides based on their hydrophobic properties [29] [31]. The differential partitioning behavior between hydrophobic stationary phase and aqueous-organic mobile phase enables resolution of closely related peptide impurities.
RP-HPLC purity analysis typically employs gradient elution with water-acetonitrile or water-methanol mobile phases containing trifluoroacetic acid (TFA) as an ion-pairing agent [31] [32]. TFA concentrations of 0.05-0.2% enhance peak symmetry and resolution by suppressing ionization of carboxyl groups [32]. However, TFA can cause ion suppression in mass spectrometric detection, necessitating the use of volatile acids such as formic acid or acetic acid for LC-MS applications [32].
Systematic method development follows established protocols beginning with column selection based on peptide molecular weight and hydrophobic character [33]. For nonapeptides like H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH, C18 columns with 80-300 Å pore sizes provide optimal resolution [33] [32]. Column temperature control (typically 30-40°C) ensures reproducible retention times and improved peak resolution [32].
Mobile phase optimization involves systematic evaluation of organic modifier concentration, acid additive type and concentration, and gradient profile parameters [33]. Shallow gradients enhance resolution of closely eluting impurities, while steeper gradients reduce analysis time [31] [33]. Buffer pH adjustment can significantly impact separation selectivity, particularly for peptides containing ionizable residues [33].
Ultraviolet (UV) detection at 210-230 nm provides universal peptide detection with sensitivity suitable for purity analysis [29] [32]. The 210 nm wavelength corresponds to peptide bond absorption, enabling detection of all peptide components regardless of amino acid composition [32]. For peptides containing aromatic residues like tryptophan, additional monitoring at 280 nm provides selective detection and structural confirmation [29].
Mass spectrometric detection offers superior specificity and structural information compared to UV detection alone [6] [34]. LC-MS systems enable simultaneous purity assessment and molecular weight confirmation, with electrospray ionization providing soft ionization suitable for peptide analysis [6] [7]. Peak purity assessment through mass spectral deconvolution identifies co-eluting impurities that may not be resolved chromatographically [34] [33].
Chromatographic purity methods require comprehensive validation to ensure fitness for intended purpose [35] [33]. Specificity validation demonstrates resolution of known impurities and degradation products from the main peptide peak [33]. Sensitivity requirements typically mandate limit of quantification (LOQ) values ≤0.10% area percent for impurity detection [33].
Precision validation encompasses both repeatability (intra-day) and intermediate precision (inter-day) assessments, with typical acceptance criteria requiring relative standard deviation ≤2.0% for main peak area [33]. Linearity validation demonstrates proportional response across the expected impurity concentration range, typically 0.05-1.0% of main component concentration [33]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions confirm method stability-indicating capability [33].
Two-dimensional liquid chromatography (2D-LC) provides enhanced resolution for complex peptide mixtures containing multiple closely related impurities [34]. This orthogonal separation approach combines different selectivity mechanisms to achieve superior peak capacity compared to conventional one-dimensional separations [34].
Chiral chromatography enables enantiomeric purity assessment for synthetic peptides, detecting D-amino acid impurities introduced during synthesis or formed through racemization during storage [35]. Chiral HPLC-ESI-MS/MS methods provide simultaneous separation and identification of amino acid enantiomers following peptide hydrolysis [35].